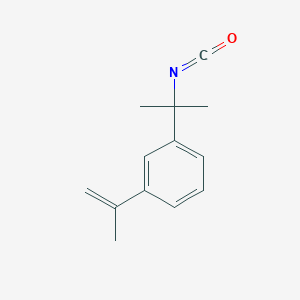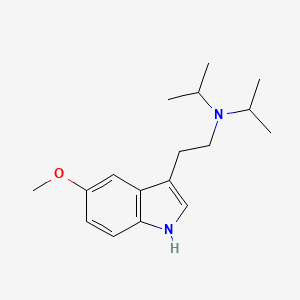
5-Methoxy-N,N-diisopropyltryptamine
Overview
Description
5-Methoxy-N,N-diisopropyltryptamine (also known as 5-MeO-DiPT, Foxy, and Foxy Methoxy) is a novel psychedelic substance of the tryptamine class that produces psychedelic effects when administered . It is related in structure to DiPT and 5-MeO-MiPT . It has a role as a hallucinogen .
Synthesis Analysis
5-MeO-DIPT is a tryptamine derivative and shares many similarities with schedule I tryptamine hallucinogens such as alpha-ethyltryptamine, N,N-dimethyltryptamine, N,N-diethyltryptamine, bufotenine, psilocybin, and psilocin . The first human trials of 5-MeO-DiPT were undertaken by Alexander Shulgin in 1975 .Molecular Structure Analysis
The molecular formula of 5-MeO-DiPT is C17H26N2O . Its molecular weight is 274.41 .Chemical Reactions Analysis
5-MeO-DIPT and its relevant metabolites have been determined in eleven urine specimens from six 5-MeO-DIPT users . Three metabolites, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) were determined in the urine specimens .Physical And Chemical Properties Analysis
5-MeO-DIPT is orally active, and dosages between 6–20 mg are commonly reported . Many users note an unpleasant body load accompanies higher dosages . 5-MeO-DiPT is also taken by insufflation, or sometimes it is smoked or injected .Scientific Research Applications
Behavioral Studies
5-MeO-DIPT has been shown to produce behavioral effects similar to other hallucinogens like LSD and DOM in animal studies. This makes it a valuable compound for researching the mechanisms of hallucinogenic drugs and their effects on behavior .
Neuropharmacology
Due to its high affinity for serotonin receptors (5-HT2A, 5-HT2C, and 5-HT1A) and its role as a competitive inhibitor of the serotonin transporter (SERT), 5-MeO-DIPT is useful for studying the neuropharmacology of serotonin and related neurotransmitter systems .
Neurotoxicity Research
Research into the neurotoxic effects of 5-MeO-DIPT can provide insights into the long-term impacts of psychoactive substances on the brain, which is crucial for understanding and mitigating the risks associated with recreational drug use .
Mechanism of Action
Target of Action
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also known as ‘foxy’, is a tryptamine derivative that primarily targets the serotonin transporter (SERT) and serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2C . These targets play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
5-MeO-DIPT acts as a potent inhibitor of SERT and displays high affinity at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors . As a 5-HT2A receptor agonist, it produces hallucinogenic effects . Additional mechanisms of action such as monoamine oxidase inhibition (MAOI) may also be involved .
Biochemical Pathways
The biochemical pathways affected by 5-MeO-DIPT primarily involve the modulation of serotonin and dopamine neurotransmission . It increases extracellular dopamine (DA), serotonin (5-HT), and glutamate levels, but the potency varies between brain regions . The increase in 5-HT and decrease in 5-HIAA tissue content suggest SERT inhibition . On the other hand, a decrease in DA, DOPAC, and HVA tissue contents suggests possible adaptive changes in DA turnover or damage of DA terminals by 5-MeO-DIPT .
Pharmacokinetics
5-MeO-DIPT is orally active, with effects onset within 20 to 30 minutes and peak effects occurring between 1 to 1.5 hours after administration . The duration of effects lasts about 3 to 6 hours .
Result of Action
The molecular and cellular effects of 5-MeO-DIPT’s action include increased extracellular levels of DA, 5-HT, and glutamate in certain brain regions . It also induces a head-twitch response and potentiates forepaw treading induced by 8-OH-DPAT, indicating that its hallucinogenic activity seems to be mediated through the stimulation of 5-HT2A and 5-HT1A receptors . DNA single and double-strand breaks persist up to 60 days after the treatment, indicating marked neurotoxicity of 5-MeO-DIPT .
Safety and Hazards
Future Directions
There is a major revival of human psychedelic research driven by modern brain imaging studies and clinical trials providing safety and efficacy data for the use of psychedelics in the treatment of mental disorders . Individualized dose escalation of 5-MeO-DMT may be preferable over single dose administration for clinical applications that aim to maximize the experience to elicit a strong therapeutic response .
properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPMBJFRRVTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193209 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N,N-diisopropyltryptamine | |
CAS RN |
4021-34-5 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12D06G8W8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



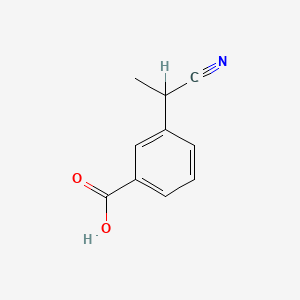

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)
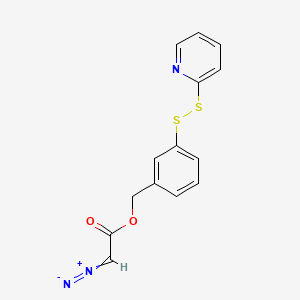
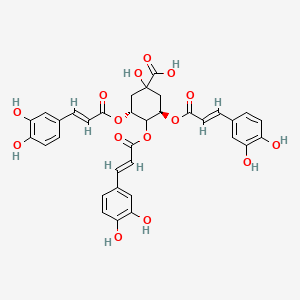
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)
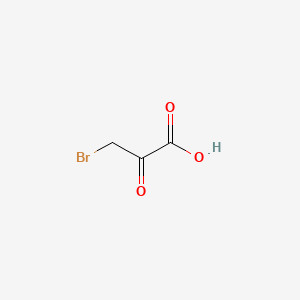
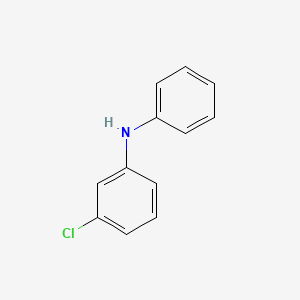
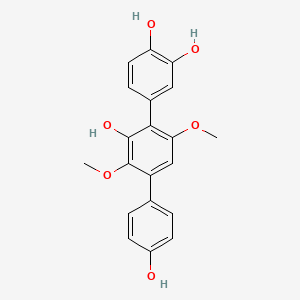
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
